N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C23H21F3N4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H21F3N4/c1-15(2)12-27-21-20-19(16-7-4-3-5-8-16)13-30(22(20)29-14-28-21)18-10-6-9-17(11-18)23(24,25)26/h3-11,13-15H,12H2,1-2H3,(H,27,28,29) |
InChI Key |
HWJNFJGEILFOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions:
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylboronic acid and trifluoromethyl iodide in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Key Observations:
In contrast, GSK2606414’s 7-methyl group at the 4-position optimizes binding to PERK’s ATP-binding pocket .
7-Position Substituents :
- The 3-(trifluoromethyl)phenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could stabilize interactions with hydrophobic kinase domains. This contrasts with GSK2606414’s 1-{[3-(trifluoromethyl)phenyl]acetyl} indole moiety, which enhances selectivity for PERK over other kinases .
Synthetic Accessibility :
- Derivatives like 5-(4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9d) are synthesized via nucleophilic substitution with moderate yields (46%), as detailed in and . The target compound’s synthesis would likely require similar protocols but with tailored reagents for its unique substituents .
PERK Inhibition and UPR Modulation:
- GSK2606414: A first-in-class PERK inhibitor with nanomolar potency (IC₅₀ = 0.3 nM) and >100-fold selectivity over related kinases (e.g., GCN2, PKR) . It suppresses tumor growth in vivo by blocking PERK-mediated phosphorylation of eIF2α .
- However, the absence of the acetyl-indole moiety (critical for GSK2606414’s selectivity) may reduce PERK specificity .
AKT1 and Other Targets:
- The N-benzyl-7-(4-methylphenyl)-5-phenyl analog () is annotated with "AKT1_HUMAN," implying possible AKT1 interaction, though experimental validation is lacking .
Pharmacokinetic Considerations
- GSK2606414 : Exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 33 min) and acceptable oral bioavailability in preclinical models .
- Target Compound : The N-isobutyl group may reduce first-pass metabolism compared to bulkier substituents (e.g., benzyl), while the trifluoromethyl group could resist oxidative degradation .
Biological Activity
N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of antitrypanosomal effects and antiproliferative properties against various cancer cell lines. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity.
Structural Characteristics
The compound features a complex molecular structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its pharmacological relevance. The presence of trifluoromethyl and isobutyl substituents enhances its lipophilicity and may influence its interactions with biological targets.
Antitrypanosomal Activity
Recent studies have highlighted the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related compound demonstrated an in vitro IC50 of 70 nM against T. b. brucei, with no significant toxicity observed in human lung fibroblast cells (MRC-5) . This suggests that this compound could possess similar antitrypanosomal properties.
Antiproliferative Activity
Cell Line Studies:
The biological activity of this compound has been evaluated in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 0.79 | Induction of apoptosis |
| HeLa (Cervical Carcinoma) | TBD | Inhibition of EGFR |
| CFPAC-1 (Pancreatic Adenocarcinoma) | TBD | Cytotoxic effects via mitochondrial pathways |
| SW620 (Colorectal Adenocarcinoma) | TBD | Potential inhibition of angiogenesis |
The antiproliferative effects are attributed to the activation of the mitochondrial apoptotic pathway and inhibition of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .
Case Studies and Research Findings
-
In Vivo Efficacy Against Trypanosomiasis:
In animal models, pyrrolo[2,3-d]pyrimidine analogs have shown promising results. For example, after administering a related compound at 50 mg/kg twice daily for five days, all infected mice were cured, indicating strong in vivo efficacy . -
Mechanistic Insights:
Research indicates that the antiproliferative activity is linked to the compound's ability to induce apoptosis and inhibit critical kinases involved in cancer cell survival. Studies have shown that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance its cytotoxicity by improving binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isobutyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Optimized synthesis involves multi-step palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of halogenated pyrrolopyrimidine intermediates with 3-(trifluoromethyl)phenyl boronic acid achieves regioselective aryl substitution. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
- Base: Na₂CO₃ or K₂CO₃ in THF/H₂O (3:1 v/v) at 80–100°C for 12–24 hours .
- Yield improvements (up to 65%) are achieved by microwave-assisted synthesis under inert atmosphere .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethylphenyl at position 7, isobutylamine at position 4). Key signals include δ 8.2–8.5 ppm (pyrimidine protons) and δ 1.2–1.5 ppm (isobutyl methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Matches calculated molecular weight (C₂₆H₂₃F₃N₄, theoretical 460.18 g/mol) within 2 ppm error .
- X-ray Crystallography : Resolves π-π stacking interactions between phenyl rings and confirms planarity of the pyrrolopyrimidine core .
Q. What initial biological targets are associated with this compound?
- Primary Targets : Structural analogs (e.g., GSK2606414) inhibit PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), a key regulator of the unfolded protein response (UPR) .
- Assays :
- In vitro PERK inhibition measured via kinase activity assays (IC₅₀ = 0.3–1.2 nM) using recombinant PERK and ATP-competitive luminescence readouts .
- Selectivity profiling against 300+ kinases shows >100-fold selectivity over PKR and GCN2 .
Advanced Research Questions
Q. How does structural modification of the isobutyl group impact PERK inhibitory activity?
- Structure-Activity Relationship (SAR) :
- N-isobutyl vs. N-cyclopentyl : Isobutyl substitution enhances membrane permeability (logP = 3.2 vs. 2.8 for cyclopentyl), improving cellular activity (EC₅₀ = 12 nM in U87MG glioblastoma cells) .
- Bulkier substituents (e.g., N-benzyl) reduce activity due to steric hindrance in the PERK ATP-binding pocket .
- Experimental Validation : Free-energy perturbation (FEP) simulations align with experimental IC₅₀ trends, supporting rational design .
Q. How to resolve contradictions in reported IC₅₀ values across cell-free vs. cell-based assays?
- Data Conflict : Cell-free assays report IC₅₀ = 0.3 nM, while cellular assays (e.g., thapsigargin-induced UPR) show EC₅₀ = 10–20 nM.
- Resolution :
- Protein Binding : Serum albumin binding (95% bound in plasma) reduces free drug concentration .
- Off-target effects : RNA-seq reveals partial inhibition of mTORC1 at >100 nM, confounding cellular readouts .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?
- Model Selection :
- Rodents : Plasma half-life (t₁/₂) = 2–3 hours in mice; brain penetration (Kp,uu = 0.15) limits CNS applications .
- Dosing : 30 mg/kg BID orally achieves >90% PERK inhibition in xenograft tumors .
Q. How does the compound’s selectivity profile compare to other PERK inhibitors?
- Comparative Analysis :
- Critical Factor : The 3-(trifluoromethyl)phenyl group enhances hydrophobic interactions with PERK’s Phe-1043 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
